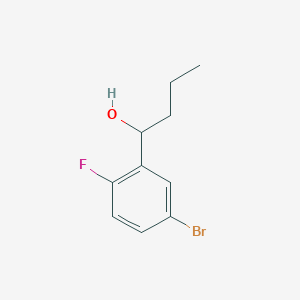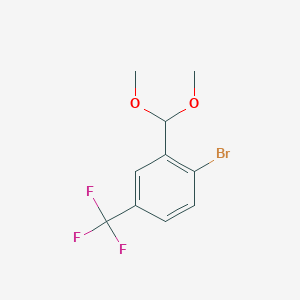![molecular formula C13H10N4O2 B8650863 2-amino-5-[3-(3-pyridinyl)-1,2,4-oxadiazol-5-yl]Phenol](/img/structure/B8650863.png)
2-amino-5-[3-(3-pyridinyl)-1,2,4-oxadiazol-5-yl]Phenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-amino-5-[3-(3-pyridinyl)-1,2,4-oxadiazol-5-yl]Phenol is a complex organic compound that features a phenol group, an amino group, and a pyridine ring connected through an oxadiazole moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-5-[3-(3-pyridinyl)-1,2,4-oxadiazol-5-yl]Phenol typically involves multiple steps, starting from commercially available precursors. One common method involves the formation of the oxadiazole ring through a cyclization reaction. The general synthetic route can be summarized as follows:
Formation of the Oxadiazole Ring: This step involves the reaction of a hydrazide with a nitrile to form the 1,2,4-oxadiazole ring. The reaction is typically carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2).
Coupling with Pyridine: The oxadiazole intermediate is then coupled with a pyridine derivative through a Suzuki-Miyaura cross-coupling reaction. This reaction requires a palladium catalyst and a base such as potassium carbonate (K2CO3).
Introduction of the Amino and Phenol Groups:
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst loading, would be necessary to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
2-amino-5-[3-(3-pyridinyl)-1,2,4-oxadiazol-5-yl]Phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinone derivatives.
Reduction: The nitro group (if present) can be reduced to an amino group.
Substitution: The amino and phenol groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Electrophilic aromatic substitution reactions typically require a Lewis acid catalyst such as aluminum chloride (AlCl3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group would yield quinone derivatives, while reduction of a nitro group would yield an amino derivative.
科学研究应用
2-amino-5-[3-(3-pyridinyl)-1,2,4-oxadiazol-5-yl]Phenol has several applications in scientific research:
Medicinal Chemistry: This compound can serve as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: It can be used in the synthesis of novel materials with unique electronic or optical properties.
Organic Synthesis: The compound can act as a building block for the synthesis of more complex molecules.
作用机制
The mechanism of action of 2-amino-5-[3-(3-pyridinyl)-1,2,4-oxadiazol-5-yl]Phenol depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The oxadiazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for binding to biological targets.
相似化合物的比较
Similar Compounds
- 2-Amino-5-(3-(pyridin-3-yl)-1,2,4-triazol-5-yl)phenol
- 2-Amino-5-(3-(pyridin-3-yl)-1,3,4-oxadiazol-5-yl)phenol
- 2-Amino-5-(3-(pyridin-3-yl)-1,2,3-triazol-5-yl)phenol
Uniqueness
The uniqueness of 2-amino-5-[3-(3-pyridinyl)-1,2,4-oxadiazol-5-yl]Phenol lies in its specific structural features, such as the oxadiazole ring, which imparts distinct electronic properties. This makes it a valuable compound for various applications, particularly in the design of new materials and pharmaceuticals.
属性
分子式 |
C13H10N4O2 |
|---|---|
分子量 |
254.24 g/mol |
IUPAC 名称 |
2-amino-5-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)phenol |
InChI |
InChI=1S/C13H10N4O2/c14-10-4-3-8(6-11(10)18)13-16-12(17-19-13)9-2-1-5-15-7-9/h1-7,18H,14H2 |
InChI 键 |
YXSHLEAJYKPOGU-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CN=C1)C2=NOC(=N2)C3=CC(=C(C=C3)N)O |
产品来源 |
United States |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
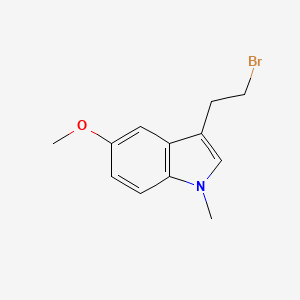
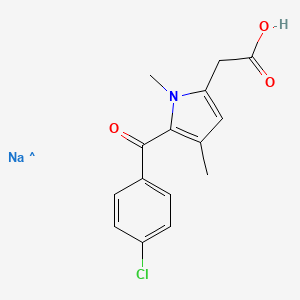
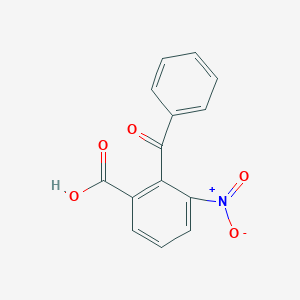
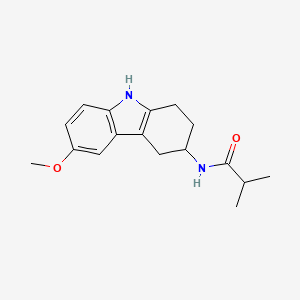
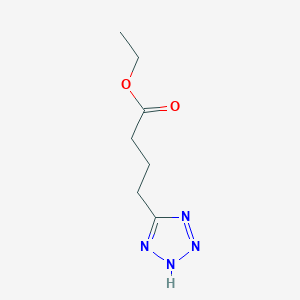


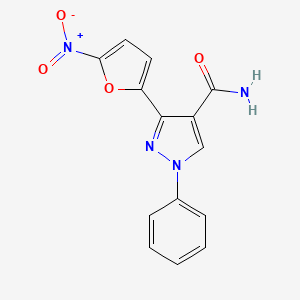
![5-Nitro-3H-spiro[benzofuran-2,4'-piperidine]](/img/structure/B8650857.png)
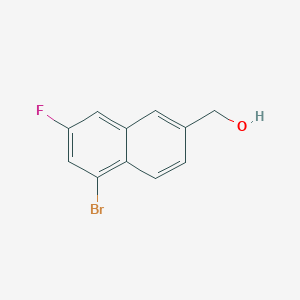
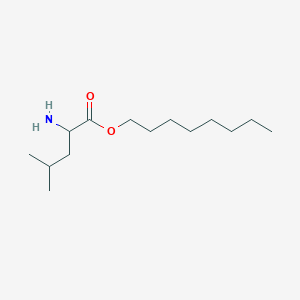
![N-[3-(4-Methoxyphenyl)-5-methyl-1H-pyrazol-4-yl]benzamide](/img/structure/B8650877.png)
